molecular formula C12H13NO2 B1352035 1-(4-Acetylphenyl)pyrrolidin-2-one CAS No. 682351-65-1

1-(4-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B1352035
CAS No.: 682351-65-1
M. Wt: 203.24 g/mol
InChI Key: PKUMIGIYINMLHJ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)pyrrolidin-2-one, also known as 4-acetylpyrrolidin-2-one, is an organic compound used in various scientific and industrial applications. It is a white, crystalline solid that is odorless and hygroscopic. 4-Acetylpyrrolidin-2-one has a boiling point of 186-188°C and a melting point of 60-62°C. It is soluble in ethanol, methanol, and chloroform, and slightly soluble in water.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Derivatives : A one-pot synthesis method has been developed for 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, showcasing an economical and efficient approach from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols (Patel & Dholakiya, 2013).
  • Pyrrolidine Nucleic Acids : The synthesis of pyrrolidine-based chiral positively charged DNA analogues from 1-(4-acetylphenyl)pyrrolidin-2-one derivatives, highlighting their potential in the development of new medicinal molecules (Kumar et al., 2001).

Medicinal Chemistry Applications

  • Anticancer and Antioxidant Activity : Derivatives of this compound have shown potential in vitro anticancer activity against various cancer cell lines and possess significant antioxidant properties, suggesting a role in developing new therapeutic agents (Patel et al., 2014).
  • Anti-inflammatory and Antioxidant Activities : The synthesized derivatives have demonstrated higher anti-inflammatory activity and significant inhibition of cancer for certain cell lines, suggesting their potential application as anti-inflammatory agents and in cancer therapy (Zulfiqar et al., 2021).

Biochemical Studies

  • Cholinesterase Inhibitors : Proline-based carbamates, derived from this compound, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in the treatment of diseases associated with cholinesterase activity (Pizova et al., 2017).

Theoretical and Computational Studies

  • Quantum Chemical Studies : Computational analysis of this compound derivatives has provided insights into their electronic properties, molecular structure, and potential reactivity, aiding in the design of compounds with desired biological activities (Bouklah et al., 2012).

Biochemical Analysis

Biochemical Properties

1-(4-Acetylphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase, an enzyme involved in the metabolism of several endogenous and exogenous compounds . The interaction with aldehyde oxidase suggests that this compound may influence the metabolic pathways of other compounds processed by this enzyme. Additionally, its interaction with other proteins and enzymes involved in oxidative reactions highlights its potential role in modulating biochemical processes.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that pyrrolidinone derivatives, including this compound, can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism suggests that it may alter the metabolic flux and energy production within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with aldehyde oxidase results in the modulation of the enzyme’s activity, affecting the metabolism of substrates processed by this enzyme . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities . These temporal changes can influence the compound’s efficacy and safety in experimental settings, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that varying the dosage of pyrrolidinone derivatives can lead to different biological outcomes. For instance, at lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or antioxidant activities . At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function or metabolic disturbances. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, the compound is metabolized by aldehyde oxidase, leading to the formation of specific metabolites that can be further processed by other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various subcellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(4-acetylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUMIGIYINMLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407193
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682351-65-1
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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